2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride
Description
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride is a hydrazone-based quinolinium derivative characterized by a quinoline core substituted at the 8-position with a hydrazinylidene-methylphenol group and a chloride counterion. Its synthesis likely involves condensation of 8-aminoquinoline derivatives with phenolic aldehydes under acidic conditions, followed by chloride salt formation .
Properties
IUPAC Name |
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCNYJGVILQWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2[NH+]=CC=C3)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride typically involves the reaction of quinoline derivatives with hydrazine and aldehydes under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Quinoline Derivatives
- Key Observations: The target compound shares the quinolinium core with ’s carboxyphenyl-ethenyl derivative but differs in substituents (hydrazone vs. ethenyl-carboxy groups) .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- Key Observations: The target compound’s chloride counterion may enhance solubility in polar solvents compared to neutral quinolinones ( ) . Spectral data (e.g., C=N and phenolic O–H stretches) align with hydrazone-containing compounds in and .
Biological Activity
Overview
The compound 2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a quinolinium core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H13ClN3O |
| CAS Number | 477762-43-9 |
| InChI Key | IMCNYJGVILQWQN-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in certain cancer cells, inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells, leading to cell death.
Case Study Example : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar quinolinium derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2-{(E)-(2-hydroxyphenyl)methylidene}hydrazinoquinolinium chloride | Moderate | Low | Lacks significant cytotoxicity compared to quinolin derivatives. |
| 8-{(E)-(2-methoxyphenyl)methylidene}hydrazinoquinolinium chloride | High | Moderate | Exhibits both antimicrobial and anticancer properties but less potent than the target compound. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
